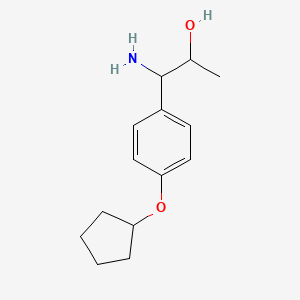
Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloropyridine, which is commercially available or can be synthesized from pyridine through chlorination.
Amino Group Introduction: The amino group is introduced at the 3-position of the pyridine ring through a nucleophilic substitution reaction. This can be achieved using reagents such as ammonia or amines under appropriate conditions.
Esterification: The resulting 3-amino-2-chloropyridine is then esterified with methyl acrylate to form the desired product. This step typically involves the use of a catalyst such as a strong acid (e.g., sulfuric acid) to facilitate the esterification reaction.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学研究应用
Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
作用机制
The mechanism of action of Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Amino-2-chloropyridine: A precursor in the synthesis of Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl.
Methyl 3-amino-3-(2-chloropyridin-4-YL)propanoate: A closely related compound with similar structural features.
2-Chloropyridine: A starting material used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific reactivity and selectivity.
属性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6/h2-4,7H,5,11H2,1H3/t7-/m0/s1 |
InChI 键 |
JAASWIUTZAQQKG-ZETCQYMHSA-N |
手性 SMILES |
COC(=O)C[C@@H](C1=CC(=NC=C1)Cl)N |
规范 SMILES |
COC(=O)CC(C1=CC(=NC=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



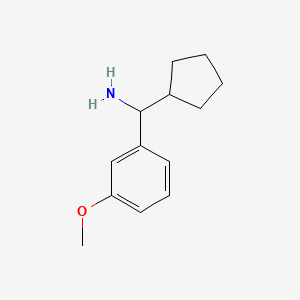
![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)



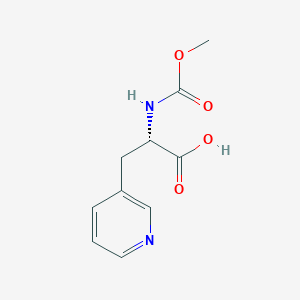
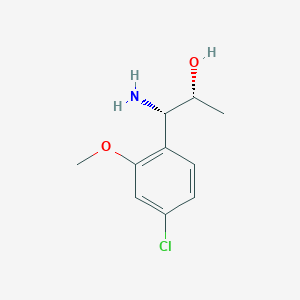


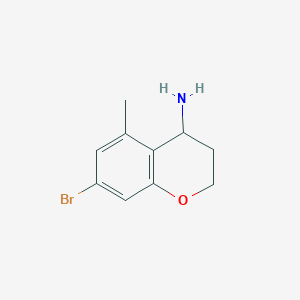
![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)

